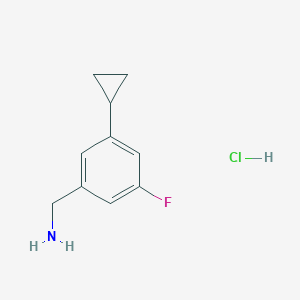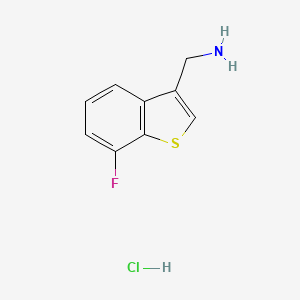
3,5-Dichloro-2-ethynylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-2-ethynylpyridine: is a chemical compound with the molecular formula C7H3Cl2N and a molecular weight of 172.01 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms and an ethynyl group attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,5-Dichloro-2-ethynylpyridine can be synthesized through various methods. One common approach involves the palladium-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in aqueous media . This method is efficient and environmentally benign, providing high yields of the desired product under mild reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions . These reactions are favored due to their mild conditions, functional group tolerance, and the stability of the organoboron reagents used . The process involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds, resulting in the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dichloro-2-ethynylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Arylboronic Acids: Commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Biaryl Compounds: Formed through coupling reactions involving the ethynyl group.
Substituted Pyridines: Formed through nucleophilic substitution reactions involving the chlorine atoms.
Applications De Recherche Scientifique
3,5-Dichloro-2-ethynylpyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-2-ethynylpyridine involves its interaction with molecular targets and pathways. The ethynyl group can participate in electrophilic aromatic substitution reactions , forming intermediates that can further react to yield substituted products . The chlorine atoms can undergo nucleophilic substitution, leading to the formation of various derivatives .
Comparaison Avec Des Composés Similaires
3-Ethynylpyridine: Similar structure but lacks the chlorine atoms.
2,5-Dichloro-3-ethynylpyridine: Similar structure with chlorine atoms at different positions.
2-Ethynylpyridine: Lacks chlorine atoms and has the ethynyl group at a different position.
Uniqueness: 3,5-Dichloro-2-ethynylpyridine is unique due to the presence of both chlorine atoms and the ethynyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C7H3Cl2N |
|---|---|
Poids moléculaire |
172.01 g/mol |
Nom IUPAC |
3,5-dichloro-2-ethynylpyridine |
InChI |
InChI=1S/C7H3Cl2N/c1-2-7-6(9)3-5(8)4-10-7/h1,3-4H |
Clé InChI |
GPSUONGJBCZINR-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=C(C=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate](/img/structure/B13507884.png)
![[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol](/img/structure/B13507885.png)

![(1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13507892.png)

![Methyl 2-(5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B13507897.png)
![7-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13507906.png)

![rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B13507919.png)



![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13507957.png)
![[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol](/img/structure/B13507971.png)
